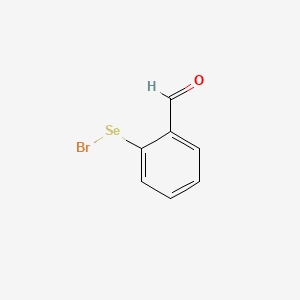
2-Formylbenzene-1-selenenyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylbenzene-1-selenenyl bromide typically involves the reaction of diselenides with bromine. A common method includes generating the selenenyl bromide from the diselenide with bromine, followed by the exchange of the bromide with a less nucleophilic triflate. This process often involves the addition of the selenenyl cation to a carbon-carbon double bond in the presence of a nucleophile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of polymer-supported selenium reagents. This method offers advantages such as decreased volatility and simplified product work-up, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Formylbenzene-1-selenenyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert it back to the corresponding selenol.
Substitution: Electrophilic aromatic substitution reactions are common, where the selenenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution typically involves reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include selenoxides, selenols, and various substituted aromatic compounds .
Scientific Research Applications
2-Formylbenzene-1-selenenyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-formylbenzene-1-selenenyl bromide involves its ability to act as an electrophile, nucleophile, or radical in various chemical reactions. Its molecular targets include carbon-carbon double bonds and other nucleophilic sites in organic molecules. The pathways involved often include the formation of selenenyl cations and their subsequent reactions with nucleophiles .
Comparison with Similar Compounds
- Diorganodiselenides
- Selenols
- Diorganoselenides
- Selenoxides
Comparison: 2-Formylbenzene-1-selenenyl bromide is unique due to its formyl group, which provides additional reactivity and potential for further functionalization compared to other organoselenium compounds. This makes it particularly useful in organic synthesis and materials science .
Properties
CAS No. |
55717-28-7 |
|---|---|
Molecular Formula |
C7H5BrOSe |
Molecular Weight |
263.99 g/mol |
IUPAC Name |
(2-formylphenyl) selenohypobromite |
InChI |
InChI=1S/C7H5BrOSe/c8-10-7-4-2-1-3-6(7)5-9/h1-5H |
InChI Key |
WEDISNHSDZGVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)[Se]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


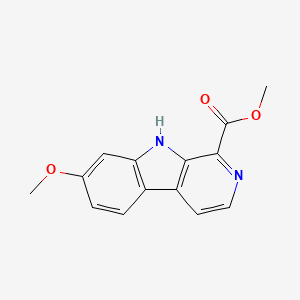




![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
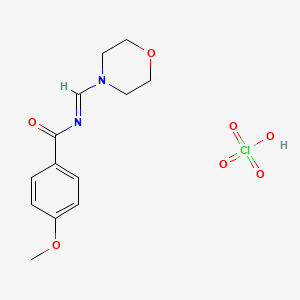
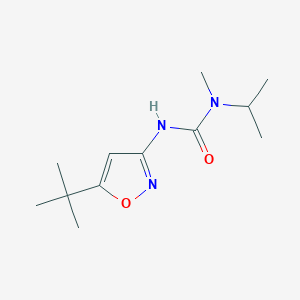
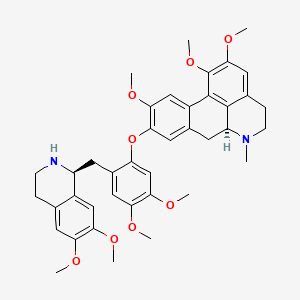
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)


![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
